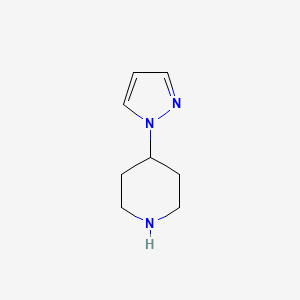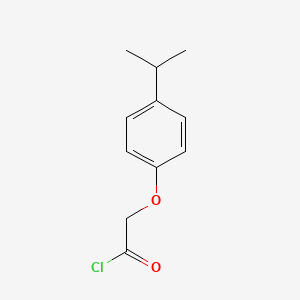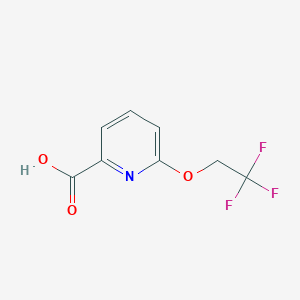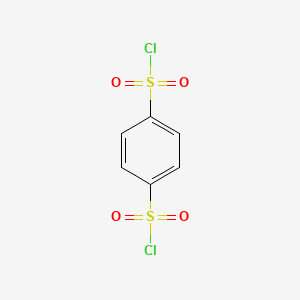
2,4-Difluoropyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Difluoropyridin-3-amine is a fluorinated heterocyclic compound with the molecular formula C5H4F2N2. It is a derivative of pyridine, where two hydrogen atoms at positions 2 and 4 are replaced by fluorine atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoropyridin-3-amine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2,4-dichloropyridine with a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the substitution of chlorine atoms with fluorine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization .
化学反応の分析
Types of Reactions
2,4-Difluoropyridin-3-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound can be replaced by nucleophiles such as amines and thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
科学的研究の応用
2,4-Difluoropyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, including inhibitors of enzymes like isocitrate dehydrogenase (IDH) and chemokine receptor type 4 (CXCR4) antagonists.
Materials Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Biological Research: It is employed in the study of biological pathways and mechanisms, particularly those involving fluorinated compounds.
Industrial Applications: The compound is utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2,4-Difluoropyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of isocitrate dehydrogenase (IDH), it binds to the active site of the enzyme, preventing its normal function and thereby affecting cellular metabolism . The compound’s fluorine atoms play a crucial role in enhancing its binding affinity and specificity towards the target enzyme .
類似化合物との比較
Similar Compounds
- 2-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
- 2,4-Diaminopyrimidine
Uniqueness
2,4-Difluoropyridin-3-amine is unique due to the presence of two fluorine atoms at specific positions on the pyridine ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials with specialized functions .
特性
分子式 |
C5H4F2N2 |
|---|---|
分子量 |
130.1 g/mol |
IUPAC名 |
2,4-difluoropyridin-3-amine |
InChI |
InChI=1S/C5H4F2N2/c6-3-1-2-9-5(7)4(3)8/h1-2H,8H2 |
InChIキー |
IHLVIYMPPQXOBK-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=C1F)N)F |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















